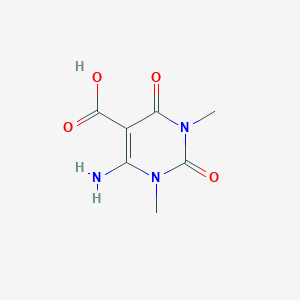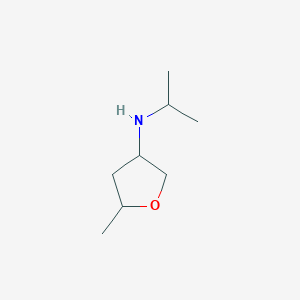
Ethyl 4-((3-fluorobenzyl)amino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((3-fluorobenzyl)amino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoate chain, which is further substituted with a 3-fluorobenzylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((3-fluorobenzyl)amino)butanoate typically involves the reaction of ethyl 4-bromobutanoate with 3-fluorobenzylamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反応の分析
Types of Reactions
Ethyl 4-((3-fluorobenzyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives based on the nucleophile employed.
科学的研究の応用
Ethyl 4-((3-fluorobenzyl)amino)butanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 4-((3-fluorobenzyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the ester group may undergo hydrolysis to release active metabolites. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Ethyl 4-aminobutanoate: Lacks the fluorobenzyl group, resulting in different chemical and biological properties.
Ethyl 4-((3-chlorobenzyl)amino)butanoate: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Ethyl 4-((3-methylbenzyl)amino)butanoate:
Uniqueness
Ethyl 4-((3-fluorobenzyl)amino)butanoate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
特性
分子式 |
C13H18FNO2 |
|---|---|
分子量 |
239.29 g/mol |
IUPAC名 |
ethyl 4-[(3-fluorophenyl)methylamino]butanoate |
InChI |
InChI=1S/C13H18FNO2/c1-2-17-13(16)7-4-8-15-10-11-5-3-6-12(14)9-11/h3,5-6,9,15H,2,4,7-8,10H2,1H3 |
InChIキー |
TXWNMHWEKDCNKS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCNCC1=CC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B15308117.png)

![Tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15308129.png)







